(2-Methoxy-benzyl)-phenethyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

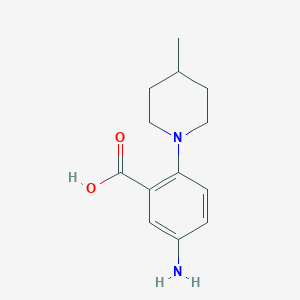

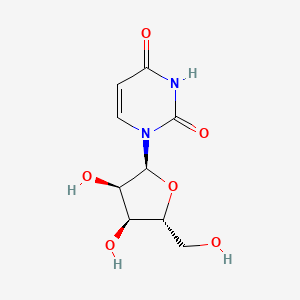

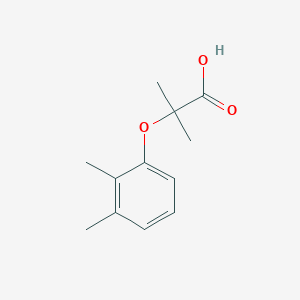

“(2-Methoxy-benzyl)-phenethyl-amine” is a chemical compound with the molecular formula C16H19NO . It has a molecular weight of 241.33 .

Molecular Structure Analysis

The molecular structure of “(2-Methoxy-benzyl)-phenethyl-amine” consists of 16 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The exact structure can be visualized using molecular modeling tools .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Methoxy-benzyl)-phenethyl-amine” include a boiling point of 359.3ºC at 760mmHg . More detailed properties may be available in specialized chemical databases .Wissenschaftliche Forschungsanwendungen

Solid Phase Organic Synthesis

(2-Methoxy-benzyl)-phenethyl-amine derivatives, such as 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been explored for use in solid phase organic synthesis. These compounds, when attached to resins, can be converted into various derivatives like ureas, sulfonamides, and amides, demonstrating their versatility in synthetic chemistry (Swayze, 1997).

Analysis of Psychoactive Substances

Although specifically excluding information related to drug use, it is noteworthy that the structural analogues of (2-Methoxy-benzyl)-phenethyl-amine have been investigated for their chemical properties using techniques like GC–MS and GC–IR, especially in the context of novel psychoactive substances (Abiedalla et al., 2021).

Corrosion Inhibition

Compounds like benzylidene-(2-methoxy-phenyl)-amine have shown significant inhibition effects on the corrosion of metals, such as aluminum, in acidic solutions. These findings are crucial for understanding the protective properties of Schiff bases in industrial applications (Ashassi-Sorkhabi et al., 2006).

Novel Amination Reactions

Research on derivatives like 5-methoxy-2-(1-phenylethyl)-1,4-benzoquinones has revealed unique amination reactions, indicating potential for innovative synthetic pathways in organic chemistry (Jurd, 1978).

Ionization Studies

Studies on the dissociation constants of phenolic amines, including derivatives of (2-Methoxy-benzyl)-phenethyl-amine, help in understanding their chemical properties and potential applications in various fields, including pharmaceuticals (Armstrong & Barlow, 1976).

Antifungal Applications

Certain derivatives, such as 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine, have been synthesized and shown to possess antifungal properties, indicating potential in medical and agricultural applications (Jafar et al., 2017).

Wirkmechanismus

Target of Action

(2-Methoxy-benzyl)-phenethyl-amine, also known as 25I-NBOMe, is a potent serotonin (5-HT) receptor agonist . Its primary targets are the 5-HT2A and 5-HT2C serotonin receptor subtypes . These receptors play a crucial role in various physiological processes, including mood regulation, anxiety, and cognitive functions .

Mode of Action

The compound interacts with its targets, the 5-HT2A and 5-HT2C receptors, by binding to them and activating them . This activation leads to a series of intracellular events, including the release of secondary messengers, which can result in changes in neuronal excitability and neurotransmitter release .

Biochemical Pathways

The activation of the 5-HT2A and 5-HT2C receptors by (2-Methoxy-benzyl)-phenethyl-amine affects several biochemical pathways. These include the release of dopamine (DA), serotonin (5-HT), and glutamate . The compound’s action on these pathways can lead to downstream effects such as altered mood, perception, and cognition .

Pharmacokinetics

Peak drug concentrations were detected 30 and 60 minutes after administration in serum and brain tissue, respectively .

Result of Action

The molecular and cellular effects of (2-Methoxy-benzyl)-phenethyl-amine’s action include changes in neurotransmitter release and neuronal excitability . Behaviorally, the compound has been associated with hallucinogenic activity, altered motor performance, and attenuated sensorimotor gating . It can also induce significant inhibitory effects on motor performance .

Action Environment

The action, efficacy, and stability of (2-Methoxy-benzyl)-phenethyl-amine can be influenced by various environmental factors. For instance, chronic administration of the compound has been shown to induce tolerance to its hallucinogenic activity and produce alterations in neurotransmission . Furthermore, its effect on short-term memory, locomotor function, and anxiety seems to be the result of complex interactions between neurotransmitter pathways .

Eigenschaften

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-18-16-10-6-5-9-15(16)13-17-12-11-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYSBUBGYZSUPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364619 |

Source

|

| Record name | (2-Methoxy-benzyl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxy-benzyl)-phenethyl-amine | |

CAS RN |

3241-03-0 |

Source

|

| Record name | (2-Methoxy-benzyl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B1270925.png)

![N-[(3-phenoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270927.png)

![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)